4-Bromo-2-methyl-1H-imidazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a bromine atom at the fourth position. This compound is significant in various fields, particularly medicinal chemistry and organic synthesis, due to its unique chemical properties and reactivity. It serves as a versatile building block for synthesizing bioactive molecules and has applications in material science, where it contributes to the development of functional materials, including dyes for solar cells and other optical applications .
The synthesis of 4-bromo-2-methyl-1H-imidazole typically involves bromination of 1,2-dimethyl-1H-imidazole. Common methods include the use of N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF) under elevated temperatures. A more recent method employs isopropyl magnesium chloride for selective debromination, enhancing yield and purity while circumventing regioisomer formation .
The synthesis can be optimized for scalability, allowing production on a larger scale (up to 1 kg) with yields around 92% under controlled conditions. The process begins with 4,5-dibromo-1,2-dimethyl-1H-imidazole, which is reacted in tetrahydrofuran at low temperatures to achieve the desired compound .
The molecular formula of 4-bromo-2-methyl-1H-imidazole is , with a molecular weight of approximately 191.03 g/mol. The structure features a bromine atom at the fourth position of the imidazole ring, which significantly influences its reactivity and interaction with other molecules .
4-Bromo-2-methyl-1H-imidazole participates in various chemical reactions, including:
Common reagents for substitution include amines and thiols, while oxidation can be performed using hydrogen peroxide or sodium borohydride for reduction. The products formed from these reactions can lead to diverse imidazole derivatives with varied biological activities.
The mechanism of action of 4-bromo-2-methyl-1H-imidazole involves its interaction with specific molecular targets within biological systems. The presence of the bromine atom enhances its reactivity, allowing it to engage with enzymes and receptors that modulate biological pathways. Ongoing studies aim to elucidate the precise interactions and effects of this compound in medicinal contexts .
4-Bromo-2-methyl-1H-imidazole is typically presented as an off-white solid. Its solubility characteristics are influenced by the presence of functional groups within its structure.
The compound exhibits notable reactivity due to the presence of both nitrogen atoms in the imidazole ring and the bromine substituent. Its melting point, boiling point, and other specific physical properties are critical for determining its behavior in various chemical environments.
Property | Value |
---|---|
Molecular Formula | C5H7BrN2 |
Molecular Weight | 191.03 g/mol |
Melting Point | Not specified |
Solubility | Variable based on solvent |
4-Bromo-2-methyl-1H-imidazole has several applications in scientific research:
4-Bromo-2-methyl-1H-imidazole (CAS 16265-11-5) is defined by the molecular formula C₄H₅BrN₂ and a molecular weight of 161.00 g/mol. Its systematic IUPAC name, 4-bromo-2-methyl-1H-imidazole, precisely denotes the regiochemistry of substituents on the heterocyclic ring. The structure features a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions (1,3-positions), with bromine attached to the carbon at position 4 and a methyl group at position 2. This arrangement creates distinctive electronic asymmetry: the bromine atom exerts a strong electron-withdrawing effect, while the methyl group provides modest electron donation, resulting in a polarized ring system with nucleophilic and electrophilic reaction sites [8] [10].
The compound can be represented by the SMILES notation CC1=NC(Br)=CN1, which explicitly defines the atomic connectivity and branching pattern. Its InChIKey (APLZLUYWLINBOZ-UHFFFAOYSA-N) serves as a unique digital identifier for database searches and chemical informatics applications. Crystallographic analysis reveals that the molecule adopts a planar conformation in the solid state, with the bromine and methyl substituents coplanar to the imidazole ring. This planarity facilitates π-stacking interactions in crystalline form and influences molecular recognition in biological environments. The compound's calculated log P value of 1.176 indicates moderate lipophilicity, a property relevant to pharmaceutical applications where membrane permeability is crucial [8] [10].
Table 1: Fundamental Chemical Properties of 4-Bromo-2-methyl-1H-imidazole
Property | Value | Measurement Context |
---|---|---|
CAS Registry Number | 16265-11-5 | Chemical identifier |
Molecular Formula | C₄H₅BrN₂ | Elemental composition |
Molecular Weight | 161.00 g/mol | Mass spectrometry |
Melting Point | 158-160°C | Capillary method |
XLogP3 | 1.176 | Calculated partition coefficient |
Hydrogen Bond Donors | 1 (imidazole NH) | Molecular topology |
Hydrogen Bond Acceptors | 2 (ring nitrogen atoms) | Molecular topology |
Rotatable Bonds | 0 | Molecular flexibility |
The bromine substituent significantly modifies the electron density distribution compared to unsubstituted imidazole. Computational analyses indicate reduced electron density at the C-5 position (opposite the bromine) due to the combined inductive and resonance effects. This electron-deficient character activates the ring toward nucleophilic aromatic substitution under appropriate conditions. Meanwhile, the methyl group at C-2 provides steric bulk without significant electronic perturbation, serving primarily as a regiochemical control element during further derivatization. The NH proton exhibits moderate acidity (predicted pKa ~12.26), allowing deprotonation under basic conditions to form anion-stabilized intermediates that participate in metal-catalyzed cross-coupling reactions [10].
The documented history of 4-bromo-2-methyl-1H-imidazole begins with its CAS registry assignment in the chemical literature (16265-11-5), though its initial synthesis likely occurred during mid-20th-century investigations into halogenated heterocycles. The compound gained prominence in the 1970s-1980s as researchers systematically explored substitution patterns on the imidazole ring to modulate biological activity. Early synthetic routes typically involved direct electrophilic bromination of 2-methylimidazole using molecular bromine in acetic acid or dichloromethane solvents. These methods often produced regiochemical mixtures due to the ambident nucleophilicity of the imidazole ring, requiring careful optimization to favor C-4 bromination [1] [10].
A significant milestone occurred when pharmaceutical researchers recognized its utility as a synthetic intermediate for nitroimidazole antibiotics and other therapeutic agents. This drove demand for efficient, scalable production methods. By the 1990s, improved bromination protocols using N-bromosuccinimide (NBS) in controlled stoichiometry emerged, offering better regioselectivity and reduced dihalogenation byproducts. The compound transitioned from a laboratory curiosity to a commercially available building block, with specialty chemical suppliers like Apollo Scientific, Ark Pharm, and Synthonix listing it in their catalogs by the early 2000s [8] [10].
The early 21st century witnessed refinements in synthetic methodology, particularly the adoption of continuous flow chemistry for bromination steps. Flow reactors provided superior heat transfer and mixing compared to batch processes, enabling precise temperature control (-10 to 0°C) that minimized side reactions and improved yields to >85%. Simultaneously, analytical advancements including high-field NMR and LC-MS facilitated more rigorous quality control of commercial material, ensuring consistency across research applications. The compound’s current commercial availability from multiple global suppliers (Ambeed, BLD Pharmatech, Santa Cruz Biotechnology) reflects its established role in chemical synthesis [5] [10].
Within heterocyclic chemistry, 4-bromo-2-methyl-1H-imidazole serves as a versatile precursor for synthesizing complex, functionalized imidazoles through three primary reaction pathways: (1) metal-catalyzed cross-coupling of the C-Br bond, (2) deprotonation and functionalization of the NH group, and (3) directed ortho-metalation of the methyl group. The bromine undergoes efficient Suzuki-Miyaura coupling with arylboronic acids under palladium catalysis, enabling the construction of biaryl systems essential in medicinal compounds. For example, coupling with 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate yields methyl 4-methyl-3-(2-methyl-1H-imidazol-5-yl)benzoate—a key intermediate in kinase inhibitor development—in 65% yield [5].
The NH functionality permits N-alkylation and N-arylation, providing access to 1-substituted imidazole derivatives. Under basic conditions (potassium carbonate) in polar aprotic solvents (N,N-dimethylformamide), the compound reacts with alkyl halides like methyl iodide to form protected derivatives such as 4-bromo-1-methyl-2-methylimidazole. This N-protection strategy is crucial for directing subsequent regioselective functionalization at other ring positions. Additionally, the methyl group at C-2 undergoes directed ortho-lithiation using strong bases like n-butyllithium at low temperatures (-78°C), generating nucleophilic intermediates that react with electrophiles to introduce carboxylic acids, aldehydes, or other functional handles [5] [10].
Table 2: Representative Derivatives Synthesized from 4-Bromo-2-methyl-1H-imidazole and Their Applications
Derivative | Synthetic Method | Application Context |
---|---|---|
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidazole | N-Alkylation with SEM-Cl | NH-protection for metalation |
4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde | Vilsmeier-Haack formylation | Aldehyde precursor for pharmaceuticals |
4-Bromo-1-methyl-2-methylimidazole | N-Methylation | Intermediate in antitumor agents |
Methyl 4-methyl-3-(2-methyl-1H-imidazol-5-yl)benzoate | Suzuki coupling | Kinase inhibitor scaffold |
4-(2,5-Dimethoxyphenyl)-2-methylimidazole | Buchwald-Hartwig amination | Serotonin receptor ligands |
Pharmaceutical applications leverage this compound as a building block for biologically active molecules. Its bromine serves as a synthetic handle for introducing pharmacophores via cross-coupling, while the methyl group allows side chain diversification. Notable examples include intermediates for hypoxia-targeting nitroimidazoles in cancer therapy and stroke treatments, where the bromine is displaced by nitro groups or other nitrogenous functionalities. In agrochemical development, the compound features in synthetic routes toward fungicidal imidazoles, exploiting the halogen’s lability for nucleophilic substitution with pyridines or triazoles. Materials science applications exploit its ability to coordinate metals, serving as ligands in catalytic systems or as synthons for conductive polymers. The compound’s balanced lipophilicity makes it particularly valuable in central nervous system drug discovery, where molecular weight and log P are critical parameters [1] [5] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: